molecular formula C4H8Cl2 B165168 1,4-Dichlorobutane-d8 CAS No. 83547-96-0

1,4-Dichlorobutane-d8

Cat. No.: B165168
CAS No.: 83547-96-0
M. Wt: 135.06 g/mol
InChI Key: KJDRSWPQXHESDQ-SVYQBANQSA-N
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Description

1,4-Dichlorobutane-d8 is a deuterated form of 1,4-dichlorobutane, a chemical compound with the molecular formula ClCD2(CD2)2CD2Cl. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is commonly used as a reagent in organic synthesis and as a starting material for the production of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorobutane-d8 can be synthesized through the deuteration of 1,4-dichlorobutane. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorobutane-d8 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

Overview of 1,4-Dichlorobutane-d8

This compound (CAS No. 83547-96-0) is a deuterated derivative of 1,4-dichlorobutane, characterized by the substitution of hydrogen atoms with deuterium. This compound has the molecular formula ClCD2(CD2)2CD2Cl and is utilized primarily in organic synthesis and biological research due to its unique isotopic labeling properties. The presence of deuterium can influence the compound's metabolic pathways and pharmacokinetics, making it valuable for tracing studies in biological systems.

This compound acts as a chloroalkane, exhibiting moderate reactivity due to its halogenated structure. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Chlorine atoms can be replaced with other functional groups.
  • Reduction Reactions : It can be reduced to form 1,4-dilithiobutane when treated with lithium wire.

Toxicity and Genotoxicity Studies

Research has highlighted several aspects of the biological activity and toxicity of 1,4-dichlorobutane (and by extension, its deuterated form):

  • Genotoxicity Testing : In vitro studies have shown that 1,4-dichlorobutane is negative in the Ames test but positive in chromosomal aberrations tests with metabolic activation. This indicates potential genotoxic effects under certain conditions .
  • Repeated Dose Toxicity : A study involving male and female rats administered varying doses (0, 12, 60, and 300 mg/kg/day) revealed significant liver and pancreatic effects at doses starting from 12 mg/kg/day. The lowest observed adverse effect level (LOAEL) was determined to be 12 mg/kg/day .
  • Reproductive Toxicity : In a reproductive/developmental toxicity study, a decrease in delivery indices was noted at the highest dose (60 mg/kg/day), suggesting potential reproductive hazards without maternal toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its halogenated structure and deuteration:

  • Absorption and Distribution : The compound is known to be poorly soluble in water but can be absorbed through skin contact or ingestion. Its lipophilic nature allows for significant distribution within biological tissues .
  • Metabolism : The presence of deuterium alters metabolic pathways compared to its non-deuterated counterpart. Studies suggest that deuteration may slow down metabolism due to kinetic isotope effects, potentially leading to prolonged biological activity .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaKey Biological Activity
1,4-Dichlorobutane110-56-5C4H8Cl2Genotoxicity; liver and pancreas effects
1-Bromo-4-chlorobutane-d81219803-72-1C4H8BrClSimilar isotopic effects; used in tracer studies
Butyric acid-d8N/AC4H8O2Used in metabolic studies; less toxic

Study on Genotoxic Effects

A comprehensive study assessed the genotoxic potential of 1,4-dichlorobutane by conducting various assays. The results indicated that while it did not induce mutations in bacterial strains (Ames test), it caused chromosomal damage in mammalian cells when activated metabolically. This highlights the need for careful consideration when using this compound in biological research.

Long-term Toxicity Assessment

In a long-term toxicity assessment involving repeated dosing in rats, significant organ-specific toxicity was observed at relatively low doses. This study underscores the importance of understanding the toxicological profile of halogenated compounds like this compound before their application in pharmaceuticals or industrial processes.

Properties

IUPAC Name

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRSWPQXHESDQ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water.
Record name 1,4-DICHLOROBUTANE-D8
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CAS No.

83547-96-0
Record name 1,4-DICHLOROBUTANE-D8
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20150
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro-
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Record name 83547-96-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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